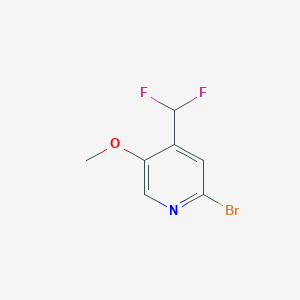
2-Bromo-4-(difluoromethyl)-5-methoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-(difluoromethyl)-5-methoxypyridine is a chemical compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromine atom, two fluorine atoms, and a methoxy group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(difluoromethyl)-5-methoxypyridine typically involves the bromination of a suitable pyridine precursor. One common method involves the reaction of 4-(difluoromethyl)-5-methoxypyridine with bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-(difluoromethyl)-5-methoxypyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of 4-(difluoromethyl)-5-methoxypyridine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) or thiourea, typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include 4-(difluoromethyl)-5-methoxyaniline or 4-(difluoromethyl)-5-methoxythiophenol.
Oxidation Reactions: Products include 4-(difluoromethyl)-5-methoxybenzaldehyde or 4-(difluoromethyl)-5-methoxybenzoic acid.
Reduction Reactions: The major product is 4-(difluoromethyl)-5-methoxypyridine.
Aplicaciones Científicas De Investigación
2-Bromo-4-(difluoromethyl)-5-methoxypyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where halogenated pyridines have shown efficacy.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-(difluoromethyl)-5-methoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms enhance the compound’s ability to form strong interactions with these targets, leading to modulation of their activity. The methoxy group can also participate in hydrogen bonding, further stabilizing the interaction.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4-(difluoromethyl)-1-fluorobenzene
- 2-Bromo-4,6-difluoroaniline
- 2-Bromo-4-(difluoromethyl)-3-methylthiophene
Uniqueness
2-Bromo-4-(difluoromethyl)-5-methoxypyridine is unique due to the presence of both a methoxy group and a difluoromethyl group on the pyridine ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications. The presence of the bromine atom also allows for further functionalization through substitution reactions, enhancing its versatility in synthetic chemistry.
Propiedades
Fórmula molecular |
C7H6BrF2NO |
|---|---|
Peso molecular |
238.03 g/mol |
Nombre IUPAC |
2-bromo-4-(difluoromethyl)-5-methoxypyridine |
InChI |
InChI=1S/C7H6BrF2NO/c1-12-5-3-11-6(8)2-4(5)7(9)10/h2-3,7H,1H3 |
Clave InChI |
BWSFMHPPMPYJEN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CN=C(C=C1C(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



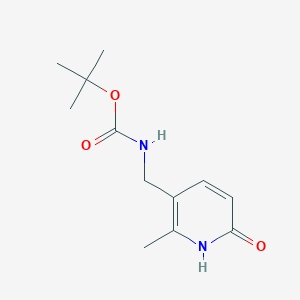
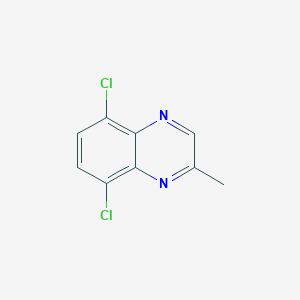
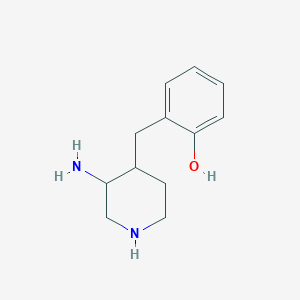
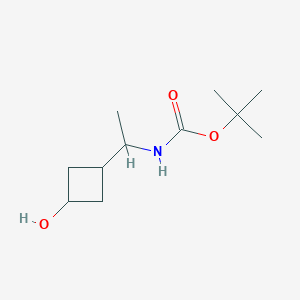
![2-Fluoropyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B13012876.png)
![tert-butyl N-[(4-bromo-1-bicyclo[2.2.2]octanyl)methyl]carbamate](/img/structure/B13012885.png)
![7-Bromo-8-chloropyrido[2,3-b]pyrazine](/img/structure/B13012890.png)

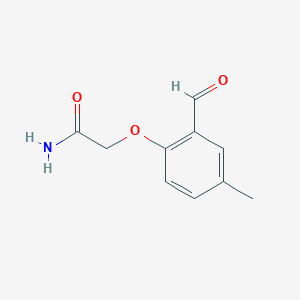


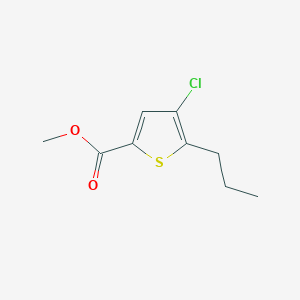
![Ethyl 2-(benzyloxy)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13012944.png)
